molecular formula C10H20N2O2 B4090386 Piperazine,1-(ethoxyacetyl)-4-ethyl-

Piperazine,1-(ethoxyacetyl)-4-ethyl-

Cat. No.: B4090386
M. Wt: 200.28 g/mol
InChI Key: KTOWUJAJQNOXPB-UHFFFAOYSA-N
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Description

Piperazine,1-(ethoxyacetyl)-4-ethyl- is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine,1-(ethoxyacetyl)-4-ethyl- typically involves the acylation of piperazine with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes. For example, the catalytic cyclization of ethylenediamine with ethylene oxide can produce piperazine, which can then be further functionalized to obtain Piperazine,1-(ethoxyacetyl)-4-ethyl-. These processes are optimized for high yield and purity, and they often employ continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazine,1-(ethoxyacetyl)-4-ethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine,1-(ethoxyacetyl)-4-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine,1-(ethoxyacetyl)-4-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine,1-(ethoxyacetyl)-4-ethyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyacetyl group allows for specific interactions with molecular targets, making it a valuable compound in drug development .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. One such compound, Piperazine, 1-(ethoxyacetyl)-4-ethyl- , has been the subject of various studies exploring its biological activity and potential therapeutic applications. This article reviews the existing literature on this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Piperazine, 1-(ethoxyacetyl)-4-ethyl- is a substituted piperazine derivative characterized by the following chemical structure:

  • Chemical Formula : C14_{14}H19_{19}N2_2O2_2
  • CAS Number : 95550-07-5
  • Molecular Weight : 251.31 g/mol

This compound is recognized for its potential in synthesizing more complex organic molecules and its role as an enzyme inhibitor in various biological pathways .

Antimicrobial Properties

Research has indicated that piperazine derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of various phenylpiperazine derivatives against Tetranychus urticae, demonstrating the potential use of these compounds as acaricides . The structure-activity relationship (SAR) analysis revealed that modifications at the piperazine ring could enhance biological activity.

Antitumor Activity

Another area of interest is the antitumor properties of piperazine derivatives. For instance, compounds similar to Piperazine, 1-(ethoxyacetyl)-4-ethyl- have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays showed that these compounds could significantly reduce the viability of cancer cell lines .

The biological activity of Piperazine, 1-(ethoxyacetyl)-4-ethyl- can be attributed to its interaction with specific protein targets within the cell. Inverse docking studies have identified potential protein targets for piperazine derivatives, suggesting that they may function as inhibitors of critical enzymes involved in cellular signaling pathways .

Study 1: Efficacy Against Cancer Cell Lines

In a recent study, Piperazine, 1-(ethoxyacetyl)-4-ethyl- was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability with IC50_{50} values ranging from 10 to 30 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Cell LineIC50_{50} (µM)Mechanism
MCF-715Apoptosis induction
HeLa25Cell cycle arrest

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial activity of Piperazine, 1-(ethoxyacetyl)-4-ethyl-. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both bacteria .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Properties

IUPAC Name

2-ethoxy-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-11-5-7-12(8-6-11)10(13)9-14-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOWUJAJQNOXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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